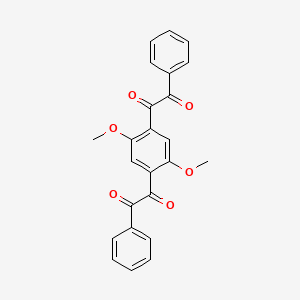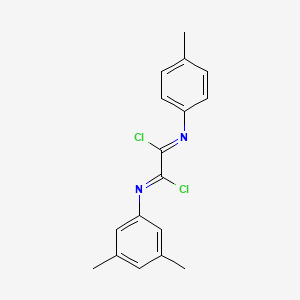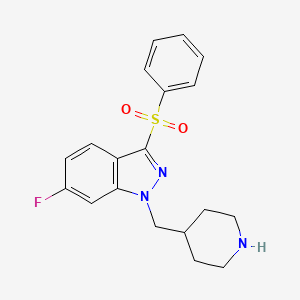![molecular formula C22H19N3 B12529361 1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene CAS No. 834912-23-1](/img/structure/B12529361.png)
1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene is an organic compound characterized by the presence of an azide group attached to a phenyl ring, which is further connected to a butene backbone and two benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodophenylbut-1-ene-1,2-diyl]dibenzene.
Azidation Reaction: The iodophenyl compound is then subjected to an azidation reaction using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the iodine atom with an azide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper safety measures due to the presence of the azide group, which can be potentially explosive.
化学反応の分析
Types of Reactions
1,1’-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF or DMSO.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
科学的研究の応用
1,1’-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds, including triazoles.
Biology: Employed in bioconjugation techniques, where the azide group can be used to attach biomolecules to other entities via click chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, where the azide group can be used for cross-linking.
作用機序
The mechanism of action of 1,1’-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene is primarily based on the reactivity of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The resulting triazole compounds can interact with various molecular targets, depending on their specific structure and functional groups.
類似化合物との比較
Similar Compounds
1,1’-[1-(4-Iodophenyl)but-1-ene-1,2-diyl]dibenzene: Similar structure but with an iodine atom instead of an azide group.
1,1’-[1-(4-Bromophenyl)but-1-ene-1,2-diyl]dibenzene: Similar structure but with a bromine atom instead of an azide group.
1,1’-[1-(4-Chlorophenyl)but-1-ene-1,2-diyl]dibenzene: Similar structure but with a chlorine atom instead of an azide group.
Uniqueness
The uniqueness of 1,1’-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene lies in the presence of the azide group, which imparts distinct reactivity compared to its halogenated counterparts. The azide group enables the compound to participate in click chemistry, making it valuable for bioconjugation and material science applications.
特性
CAS番号 |
834912-23-1 |
|---|---|
分子式 |
C22H19N3 |
分子量 |
325.4 g/mol |
IUPAC名 |
1-azido-4-(1,2-diphenylbut-1-enyl)benzene |
InChI |
InChI=1S/C22H19N3/c1-2-21(17-9-5-3-6-10-17)22(18-11-7-4-8-12-18)19-13-15-20(16-14-19)24-25-23/h3-16H,2H2,1H3 |
InChIキー |
LVAHWVNKUBJEMX-UHFFFAOYSA-N |
正規SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)N=[N+]=[N-])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,1'-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene)](/img/structure/B12529289.png)
![2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline](/img/structure/B12529295.png)


![tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate](/img/structure/B12529323.png)
![1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]-](/img/structure/B12529332.png)
![10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol](/img/structure/B12529336.png)


![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)

![1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12529358.png)
